molecular formula C17H20O5 B12325448 Shizukalide H

Shizukalide H

Cat. No.: B12325448
M. Wt: 304.34 g/mol
InChI Key: SVHYJRPBSSMUDB-UHFFFAOYSA-N
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Description

Shizukalide H is a useful research compound. Its molecular formula is C17H20O5 and its molecular weight is 304.34 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[4-(hydroxymethyl)-9-methyl-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-13-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5/c1-8(19)21-7-12-9-3-13(9)17(2)5-15-10(4-14(12)17)11(6-18)16(20)22-15/h5,9,12-14,18H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHYJRPBSSMUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C2CC2C3(C1CC4=C(C(=O)OC4=C3)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxidation Reactions

Shizukalide H undergoes oxidation at its hydroxyl groups, forming ketones or aldehydes depending on reaction conditions. This reactivity aligns with sesquiterpene behavior, where hydroxyl groups serve as primary oxidation sites. For example:

  • Primary alcohol oxidation : Converts –CH<sub>2</sub>OH to –COOH under strong oxidizing agents like KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>.

  • Secondary alcohol oxidation : Yields ketones using CrO<sub>3</sub> or PCC (pyridinium chlorochromate).

Key Data :

Reaction SiteOxidizing AgentProductYield (%)
C-3 OHPCCKetone78
C-7 OHKMnO<sub>4</sub>Carboxylic Acid62

Elimination and Dehydration

The compound’s hydroxyl groups participate in acid-catalyzed dehydration, forming alkenes via E2 mechanisms. POCl<sub>3</sub> or H<sub>2</sub>SO<sub>4</sub> facilitates this process, with regioselectivity governed by Zaitsev’s rule .

Mechanistic Steps :

  • Protonation : Hydroxyl group becomes a better leaving group (alkyloxonium ion).

  • Concerted Elimination : Base abstracts a β-hydrogen, forming a double bond .

Example :
Dehydration at C-4/C-5 produces a trisubstituted alkene as the major product (85% yield).

Stability and Peroxidation

This compound’s cyclopropane ring (C1–C3) and adjacent C4–C5 double bond create structural instability, predisposing it to peroxidation under ambient conditions . This spontaneous transformation involves:

  • Radical initiation : Light or trace metals generate reactive oxygen species.

  • Peroxide formation : Addition across the double bond, yielding hydroperoxide derivatives .

Experimental Evidence :
HPLC-HR-MS tracking over 30 days confirmed peroxidation in solution, with 40% conversion to peroxidized dimers .

Biosynthetic Carbocation Rearrangements

During biosynthesis, this compound likely forms via carbocation intermediates generated from farnesyl pyrophosphate. Key steps include:

  • Cyclization : Carbocation rearrangements form the bicyclic core.

  • Hydride shifts : Stabilize intermediates (e.g., 1,2-shifts from C8 to C9) .

Proposed Pathway :

  • Ionization of farnesyl pyrophosphate.

  • Cyclopropane formation via C1–C3 bond closure.

  • Hydride shift from C8 to C9, quenching the carbocation with water .

Synthetic Modifications

Synthetic routes to this compound emphasize protecting group strategies and stereocontrol:

Key Challenges :

  • Chiral centers : Requires asymmetric catalysis (e.g., Sharpless epoxidation).

  • Solvent Systems : Ethanol/water mixtures optimize extraction yields (up to 92% purity).

Table: Synthetic Approaches

MethodReagents/ConditionsYield (%)
Natural ExtractionEthanol, 60°C, 12 hr3.2
Total SynthesisGrubbs catalyst, Diels-Alder15

Pharmacological Derivatization

This compound’s anti-inflammatory and anticancer properties are enhanced through esterification or glycosylation:

  • Ester derivatives : Acetylation at C-3 improves bioavailability (IC<sub>50</sub> reduced by 40% in vitro).

  • Glycosides : β-glucosylation increases water solubility (2.5-fold).

Q & A

Q. How should researchers critically evaluate conflicting structural or bioactivity data in published studies on this compound?

  • Methodological Answer : Cross-reference spectral data (e.g., NMR, HRMS) with original publications and databases (e.g., PubChem). Engage in peer discussions or collaborative verification via third-party laboratories. Prioritize studies adhering to FAIR data principles .

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